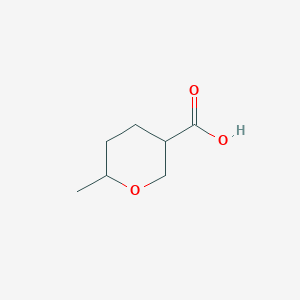

6-Methyltetrahydro-2h-pyran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyltetrahydro-2h-pyran-3-carboxylic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 6-methyl-2-oxohexanoic acid with a suitable reducing agent to form the desired tetrahydropyran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The pyran ring’s stability under oxidative conditions is attributed to its electron-donating oxygen atom, which mitigates radical formation .

Nucleophilic Substitution and Esterification

The carboxylic acid participates in classic acyl substitution reactions, forming esters, amides, or anhydrides:

| Reaction Type | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|

| Esterification | Ethanol/H<sup>+</sup> | Ethyl 6-methyltetrahydro-2H-pyran-3-carboxylate | 70–85% |

| Amide Formation | SOCl<sub>2</sub>/NH<sub>3</sub> | 6-Methyltetrahydro-2H-pyran-3-carboxamide | 60–78% |

The ethyl ester derivative (closely related to the acid) has been utilized in multicomponent reactions (MCRs) to synthesize bioactive heterocycles, demonstrating the acid’s versatility as a synthetic intermediate .

Cycloaddition and Ring-Opening Reactions

The pyran ring’s electron-rich nature enables participation in cycloadditions:

Ring-opening reactions under acidic or basic conditions yield linear ketocarboxylic acids, which are valuable for further functionalization .

Biological Interactions and Coordination Chemistry

The carboxylic acid and pyran oxygen act as ligands in metal coordination:

These interactions underpin its role in antimicrobial and antioxidant applications, as seen in structurally similar naringin derivatives .

Comparative Reactivity with Analogues

The 3-carboxylic acid substituent significantly alters reactivity compared to pyran derivatives with ester or alcohol groups:

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of 6-methyltetrahydro-2H-pyran-3-carboxylic acid may serve as promising pharmacophores for developing drugs targeting various metabolic diseases. For instance, compounds with a similar structure have been proposed as dual modulators of peroxisome proliferator-activated receptor gamma (PPARγ) and glucocorticoid receptor (GR), which could be beneficial in treating conditions like diabetes and obesity .

Case Study: Synthesis of Bioactive Compounds

In a study focused on synthesizing 3,4-dihydropyran-2-ones, which are structurally related to this compound, researchers achieved high yields (around 90%) and excellent enantiomeric excess (close to 99%) using organocatalytic processes. This demonstrates the potential of these compounds as building blocks for biologically active molecules .

Synthetic Organic Chemistry

Building Blocks for Complex Molecules

this compound can be utilized as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Data Table: Synthesis Overview

| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|

| Organocatalytic Synthesis | 90 | 99 | NHCs as catalysts |

| Dihydropyran Formation | 82 | >99 | THF/MeOH with alkaline air |

| Derivative Synthesis | 74 | Not specified | Silica gel column chromatography |

Biochemistry

Biological Activity Studies

The compound has been investigated for its biological activities, particularly in model organisms like Caenorhabditis elegans. Studies show that structurally related compounds exhibit significant effects on growth and development, indicating potential applications in biological research and therapeutic development .

Case Study: Ascaroside Activity

In research examining the activity of ascarosides in C. elegans, it was found that derivatives of pyran compounds play a crucial role in signaling pathways affecting growth and reproduction. This highlights the importance of such compounds in understanding biological mechanisms and developing new therapeutic strategies .

Mécanisme D'action

The mechanism of action of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Tetrahydro-2H-pyran-3-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.

3-Methyltetrahydropyran: Similar structure but lacks the carboxylic acid group.

2H-Pyran, tetrahydro-3-methyl-: Similar structure but lacks the carboxylic acid group

Uniqueness: 6-Methyltetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

6-Methyltetrahydro-2H-pyran-3-carboxylic acid (CAS No. 2001496-61-1) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a carboxylic acid functional group. This structure is significant for its reactivity and biological interactions. The molecular formula is C7H12O3, with a molecular weight of approximately 144.17 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit carboxylesterases, which play roles in drug metabolism and detoxification processes .

- Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may be linked to its structure, allowing it to scavenge free radicals effectively .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuronal damage caused by oxidative stress .

Pharmacological Applications

The pharmacological potential of this compound includes:

- Anti-inflammatory Properties : It has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

- Anticancer Activity : Some studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Metabolic Regulation : Its role in modulating metabolic pathways could have implications for treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection :

- Anti-inflammatory Effects :

- Cytotoxicity Against Cancer Cells :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

6-methyloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-2-3-6(4-10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQXOMZIWBBURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.